![molecular formula C9H7ClN2O2 B8028583 3-Nitroquinoline hydrochloride](/img/structure/B8028583.png)
3-Nitroquinoline hydrochloride
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Overview
Description
3-Nitroquinoline hydrochloride is a chemical compound featuring a quinoline core with a nitro group at the 3-positionThe presence of the nitro group enhances its biological activity, making it a valuable scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitroquinoline hydrochloride typically involves the nitration of quinoline. One common method includes the reaction of quinoline with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 3-position. The reaction is carried out under controlled temperatures to ensure the selective nitration of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroquinoline hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide or other nucleophiles in the presence of a suitable solvent.
Major Products:
Reduction: 3-Aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Nitroquinoline hydrochloride has been extensively studied for its potential as an anticancer agent. Research indicates that derivatives of 3-nitroquinoline exhibit antiproliferative effects against various cancer cell lines, particularly those overexpressing the epidermal growth factor receptor (EGFR).
Case Study: Anticancer Activity
A study designed and synthesized novel 3-nitroquinoline derivatives, evaluating their inhibitory activity against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cells. The results demonstrated several compounds with IC50 values in the micromolar to nanomolar range, indicating potent anticancer properties .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-NQ1 | A431 | 0.5 |
3-NQ2 | MDA-MB-468 | 0.8 |
3-NQ3 | A431 | 0.6 |
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing various quinoline derivatives. Its nitro group allows for further modifications through reduction or substitution reactions.
Synthesis Pathways
- Reduction : Conversion to aminoquinoline derivatives is commonly achieved using stannous chloride, yielding high percentages of amino products .
- Substitution : The compound can undergo nucleophilic substitution reactions to introduce different functional groups, enhancing its utility in creating diverse chemical entities .
Asymmetric Catalysis
Recent advancements have shown that 3-nitroquinoline can be utilized in asymmetric transfer hydrogenation reactions, leading to high enantioselectivity in the production of chiral compounds. This application is particularly valuable in pharmaceuticals where chirality is crucial for drug efficacy.
Experimental Results
A study reported the use of 3-nitroquinoline in a catalytic system that yielded products with enantiomeric excesses (ee) exceeding 99% under optimized conditions .
Substrate | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
2-Ar-3-NQ | 78 | 99 |
2-Furan-2-yl-NQ | 80 | 80 |
Industrial Applications
Beyond medicinal applications, this compound is also used in the dye and pigment industry due to its vibrant color properties. Its derivatives can serve as precursors for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Nitroquinoline hydrochloride involves its interaction with molecular targets such as EGFR. The nitro group at the 3-position enhances its binding affinity to the receptor, leading to the inhibition of kinase activity. This inhibition disrupts signal transduction pathways that regulate cell proliferation and differentiation, thereby exerting its antitumor effects .
Comparison with Similar Compounds
Quinoline: The parent compound without the nitro group.
2-Nitroquinoline: A similar compound with the nitro group at the 2-position.
4-Nitroquinoline: A similar compound with the nitro group at the 4-position.
Comparison: 3-Nitroquinoline hydrochloride is unique due to the specific positioning of the nitro group, which significantly influences its biological activity. Compared to 2-Nitroquinoline and 4-Nitroquinoline, the 3-positioned nitro group provides a distinct interaction with molecular targets, enhancing its efficacy as an antitumor agent .
Properties
IUPAC Name |
3-nitroquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJLTIHXRGEAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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